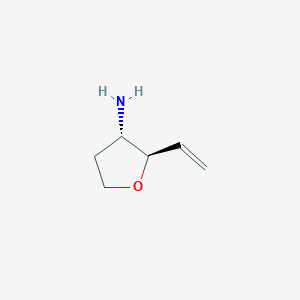
(2R,3S)-2-Ethenyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Ethenyloxolan-3-amine is a chiral compound with a unique structure that includes an oxolane ring and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethenyloxolan-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. For instance, the preparation might involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that maximize yield and minimize costs. This might include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Ethenyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxolane ketones, while reduction could produce ethyl-substituted oxolanes .
Aplicaciones Científicas De Investigación
(2R,3S)-2-Ethenyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R,3S)-2-Ethenyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. The ethenyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2-Ethenyloxolan-3-amine
- (2S,3S)-2-Ethenyloxolan-3-amine
- (2S,3R)-2-Ethenyloxolan-3-amine
Uniqueness
(2R,3S)-2-Ethenyloxolan-3-amine is unique due to its specific stereochemistry, which can result in different reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(2R,3S)-2-ethenyloxolan-3-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2/t5-,6+/m0/s1 |
Clave InChI |
MNJYWTHQNUBTIC-NTSWFWBYSA-N |
SMILES isomérico |
C=C[C@@H]1[C@H](CCO1)N |
SMILES canónico |
C=CC1C(CCO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
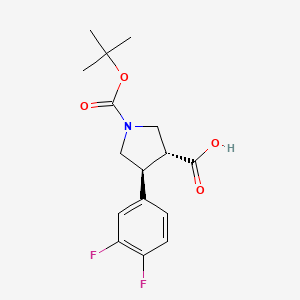

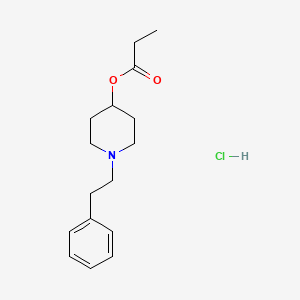
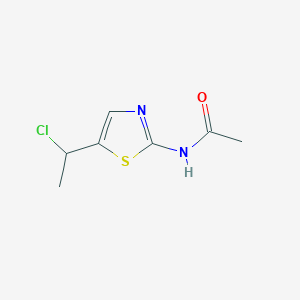
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)


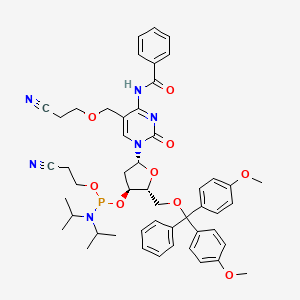
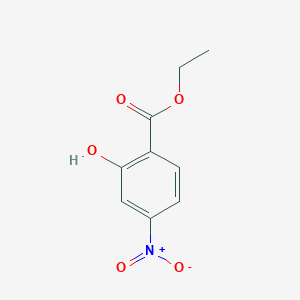
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)


